1-Acetylpiperidine-4-carbonyl chloride
Overview
Description
1-Acetylpiperidine-4-carbonyl chloride is an organic compound with the molecular formula C8H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an acetyl group and a carbonyl chloride group attached to the piperidine ring. This compound is typically found as a white to cream-colored crystalline powder and is used in various chemical synthesis processes .
Scientific Research Applications
1-Acetylpiperidine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-4-carbonyl chloride can be synthesized through the acylation of piperidine derivatives. One common method involves the reaction of 1-acetylpiperidine with thionyl chloride (SOCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis reactions.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Mechanism of Action
The mechanism of action of 1-acetylpiperidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules .
Comparison with Similar Compounds
1-Acetylpiperidine: Lacks the carbonyl chloride group and is less reactive.
4-Piperidinecarbonyl chloride: Lacks the acetyl group and has different reactivity.
N-Acetylpiperidine-4-carboxamide: Contains an amide group instead of a carbonyl chloride group
Uniqueness: 1-Acetylpiperidine-4-carbonyl chloride is unique due to the presence of both an acetyl group and a carbonyl chloride group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-acetylpiperidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCPVLJEAHBMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207827 | |
Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-16-1 | |
Record name | 1-Acetyl-4-piperidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59084-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylpiperidine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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